(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 5-phenyloxazole-2-carboxylate
Description
Properties
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O6/c24-21(20-22-10-19(28-20)13-4-2-1-3-5-13)25-11-15-9-17(29-23-15)14-6-7-16-18(8-14)27-12-26-16/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOZRYAKNPYRHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)COC(=O)C4=NC=C(O4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 5-phenyloxazole-2-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by the formation of the isoxazole ring through cyclization reactions. The final step involves the esterification of the oxazole carboxylic acid with the isoxazole derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 5-phenyloxazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, where nucleophiles replace leaving groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane (DCM) or tetrahydrofuran (THF) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 5-phenyloxazole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 5-phenyloxazole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of substituents and heterocyclic systems. Below is a comparative analysis with analogous molecules from the literature and databases:
Table 1: Key Structural and Functional Comparisons
Key Findings from Comparative Analysis
Heterocyclic Core Influence: The target compound’s isoxazole-oxazole system distinguishes it from thiazole-based analogs (e.g., ). Benzo[d]oxazole derivatives (e.g., CAS 90322-32-0) share positional similarity (carboxylic acid at position 5) but lack the methylenedioxy group, reducing their metabolic stability relative to the target compound .
Substituent Effects :
- The benzo[d][1,3]dioxol group in the target compound and Compound 55 () is associated with improved blood-brain barrier penetration, a trait absent in simpler oxazole/thiazole-carboxylic acids .
- The phenyl group at position 5 of the oxazole ring may enhance hydrophobic interactions, as seen in 5-phenyloxazole-2-carboxylate derivatives used in kinase inhibitors .
Synthetic Accessibility :
- The target compound’s ester linkage simplifies synthesis compared to ureido or carbamate-linked analogs (), which require multi-step coupling reactions .
Software-Driven Structural Insights :
- Tools like Mercury CSD () enable visualization of packing patterns in analogous crystals, revealing that the target compound’s benzodioxol group likely reduces void spaces compared to unsubstituted oxazoles, improving crystallinity .
- SHELX refinement () is critical for resolving the stereochemical complexity of such hybrids, particularly in distinguishing isoxazole-thiazole isosteres .
Biological Activity
(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 5-phenyloxazole-2-carboxylate is a novel compound that has gained attention for its potential biological activities, particularly in cancer research. This article explores its biological activity, including synthesis, mechanisms of action, and efficacy based on recent studies.
Chemical Structure and Properties
Molecular Information:
- IUPAC Name: this compound
- Molecular Formula: C₁₈H₁₈N₂O₃
- Molecular Weight: 342.41 g/mol
Structural Features:
The compound features:
- A benzo[d][1,3]dioxole moiety known for its pharmacological properties.
- An isoxazole ring that contributes to its biological activity.
- A phenyloxazole group which enhances its lipophilicity and potential bioavailability.
Synthesis
The synthesis typically involves multiple steps starting from commercially available precursors. The general synthetic route includes:
- Formation of the benzo[d][1,3]dioxole ring.
- Construction of the isoxazole ring.
- Introduction of the phenyloxazole carboxylate group.
Each step requires specific reaction conditions to ensure high yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives:
Cytotoxicity Studies:
Research indicates significant cytotoxic effects against various cancer cell lines:
- IC₅₀ Values:
- HepG2: 2.38 µM
- HCT116: 1.54 µM
- MCF7: 4.52 µM
These values suggest that the compound exhibits potent activity against liver and colorectal cancer cells while showing lower toxicity towards normal cells (IC₅₀ > 150 µM) .
Mechanisms of Action:
- EGFR Inhibition: The compound inhibits the epidermal growth factor receptor (EGFR), crucial for cell proliferation in many cancers.
- Apoptosis Induction: Flow cytometry analyses indicate that these compounds can induce apoptosis in cancer cells by affecting mitochondrial pathways and altering the expression of apoptosis-related proteins such as Bax and Bcl-2 .
Data Table: Biological Activity Summary
| Cell Line | IC₅₀ Value (µM) | Remarks |
|---|---|---|
| HepG2 | 2.38 | Liver cancer cell line |
| HCT116 | 1.54 | Colorectal cancer cell line |
| MCF7 | 4.52 | Breast cancer cell line |
| Normal Cells | >150 | Low toxicity observed |
Case Studies
Several studies have focused on the biological activity of similar compounds with benzo[d][1,3]dioxole structures:
- Study on Thiourea Derivatives:
- Benzoxazole Derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
